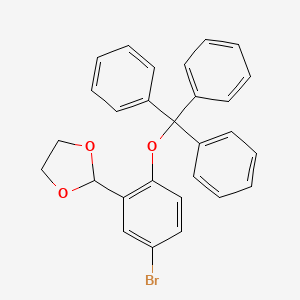
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C28H23BrO3 and a molecular weight of 487.38 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with trityl chloride to form 5-bromo-2-trityloxybenzaldehyde. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, but with optimized conditions for higher yield and purity.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromo-2-thienylboronic acid: Another brominated compound with different functional groups and applications.
2-Bromo-5-((trimethylsilyl)oxy)phenylboronic acid: A compound with similar bromine substitution but different functional groups.
Uniqueness
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is unique due to its combination of a bromine atom, trityloxy group, and dioxolane ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .
特性
CAS番号 |
206860-51-7 |
|---|---|
分子式 |
C28H23BrO3 |
分子量 |
487.4 g/mol |
IUPAC名 |
2-(5-bromo-2-trityloxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C28H23BrO3/c29-24-16-17-26(25(20-24)27-30-18-19-31-27)32-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,20,27H,18-19H2 |
InChIキー |
IONBEWLKWSJGRD-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(C=CC(=C2)Br)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


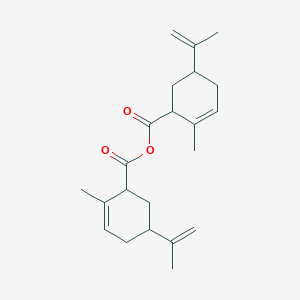
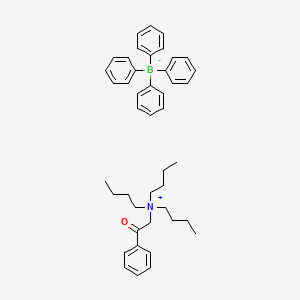
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)

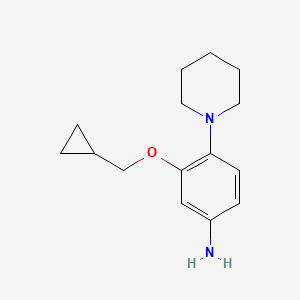

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)


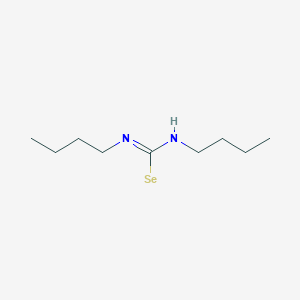
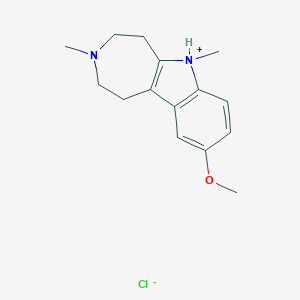
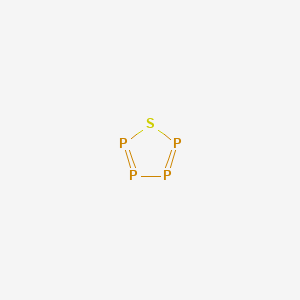

![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
